molecular formula C21H18F2N2O2 B2595453 5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole CAS No. 2210139-54-9

5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole

Cat. No.: B2595453
CAS No.: 2210139-54-9
M. Wt: 368.384
InChI Key: SJWPTARAWWGMHD-UHFFFAOYSA-N
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Description

The compound 5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole is a complex organic molecule that features a unique spirocyclic structure

Scientific Research Applications

5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole typically involves multiple steps. One common approach is the annulation of the cyclopentane ring, followed by the formation of the spirocyclic structure . The reaction conditions often require the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Mechanism of Action

The mechanism by which 5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-3-phenyl-2,1-benzoxazole apart from similar compounds is its unique spirocyclic structure and the presence of both fluorine and benzoxazole moieties.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-21(23)13-20(21)8-10-25(11-9-20)19(26)15-6-7-17-16(12-15)18(27-24-17)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWPTARAWWGMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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